Cas no 337489-95-9 (1-(9H-carbazol-9-yl)-3-(4-ethylphenyl)aminopropan-2-ol)

1-(9H-carbazol-9-yl)-3-(4-ethylphenyl)aminopropan-2-ol 化学的及び物理的性質
名前と識別子
-
- 1-(9H-carbazol-9-yl)-3-(4-ethylphenyl)aminopropan-2-ol
- 1-(9H-carbazol-9-yl)-3-((4-ethylphenyl)amino)propan-2-ol
- 9H-Carbazole-9-ethanol, α-[[(4-ethylphenyl)amino]methyl]-
- SR-01000446843
- AKOS000603031
- 337489-95-9
- F1011-0218
- 1-carbazol-9-yl-3-(4-ethylanilino)propan-2-ol
- 1-Carbazol-9-yl-3-(4-ethyl-phenylamino)-propan-2-ol
- Oprea1_517614
- SR-01000446843-1
- AKOS016332958
- Oprea1_484805
-
- インチ: 1S/C23H24N2O/c1-2-17-11-13-18(14-12-17)24-15-19(26)16-25-22-9-5-3-7-20(22)21-8-4-6-10-23(21)25/h3-14,19,24,26H,2,15-16H2,1H3
- InChIKey: MMSZWAJLOIMQBF-UHFFFAOYSA-N
- SMILES: C(N1C2=C(C=CC=C2)C2=C1C=CC=C2)C(O)CNC1=CC=C(CC)C=C1
計算された属性
- 精确分子量: 344.188863393g/mol
- 同位素质量: 344.188863393g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 2
- 重原子数量: 26
- 回転可能化学結合数: 6
- 複雑さ: 412
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 37.2Ų
- XLogP3: 5.1
じっけんとくせい
- 密度みつど: 1.14±0.1 g/cm3(Predicted)
- Boiling Point: 593.5±50.0 °C(Predicted)
- 酸度系数(pKa): 13.62±0.20(Predicted)
1-(9H-carbazol-9-yl)-3-(4-ethylphenyl)aminopropan-2-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1011-0218-1mg |
1-(9H-carbazol-9-yl)-3-[(4-ethylphenyl)amino]propan-2-ol |
337489-95-9 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F1011-0218-40mg |
1-(9H-carbazol-9-yl)-3-[(4-ethylphenyl)amino]propan-2-ol |
337489-95-9 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
Life Chemicals | F1011-0218-75mg |
1-(9H-carbazol-9-yl)-3-[(4-ethylphenyl)amino]propan-2-ol |
337489-95-9 | 90%+ | 75mg |
$208.0 | 2023-05-17 | |
Life Chemicals | F1011-0218-10μmol |
1-(9H-carbazol-9-yl)-3-[(4-ethylphenyl)amino]propan-2-ol |
337489-95-9 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F1011-0218-50mg |
1-(9H-carbazol-9-yl)-3-[(4-ethylphenyl)amino]propan-2-ol |
337489-95-9 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
A2B Chem LLC | AU20944-10mg |
1-Carbazol-9-yl-3-(4-ethyl-phenylamino)-propan-2-ol |
337489-95-9 | 10mg |
$291.00 | 2024-04-20 | ||
A2B Chem LLC | AU20944-50mg |
1-Carbazol-9-yl-3-(4-ethyl-phenylamino)-propan-2-ol |
337489-95-9 | 50mg |
$504.00 | 2024-04-20 | ||
Life Chemicals | F1011-0218-2mg |
1-(9H-carbazol-9-yl)-3-[(4-ethylphenyl)amino]propan-2-ol |
337489-95-9 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F1011-0218-5mg |
1-(9H-carbazol-9-yl)-3-[(4-ethylphenyl)amino]propan-2-ol |
337489-95-9 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F1011-0218-15mg |
1-(9H-carbazol-9-yl)-3-[(4-ethylphenyl)amino]propan-2-ol |
337489-95-9 | 90%+ | 15mg |
$89.0 | 2023-05-17 |
1-(9H-carbazol-9-yl)-3-(4-ethylphenyl)aminopropan-2-ol 関連文献
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Mikaël Kepenekian,Vincent Robert,Corentin Boilleau,Jean-Paul Malrieu Phys. Chem. Chem. Phys., 2012,14, 1381-1388
-
Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087
-
Kevin MacVittie,Jan Halámek,Vladimir Privman,Evgeny Katz Chem. Commun., 2013,49, 6962-6964
-
Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
-
Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
-
6. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209
-
Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
-
Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514
-
Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92
-
Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
1-(9H-carbazol-9-yl)-3-(4-ethylphenyl)aminopropan-2-olに関する追加情報
Professional Introduction to Compound with CAS No. 337489-95-9 and Product Name: 1-(9H-carbazol-9-yl)-3-(4-ethylphenyl)aminopropan-2-ol
The compound with the CAS number 337489-95-9 and the product name 1-(9H-carbazol-9-yl)-3-(4-ethylphenyl)aminopropan-2-ol represents a significant advancement in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural framework, has garnered considerable attention due to its potential applications in drug development and therapeutic interventions. The presence of a carbazole moiety and an ethylphenylamino substituent in its structure imparts distinct chemical and biological properties, making it a promising candidate for further exploration.
Carbazole derivatives are well-known for their wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. The carbazol-9-yl group in this compound contributes to its stability and reactivity, enabling it to interact with various biological targets. Additionally, the 4-ethylphenylamino part of the molecule enhances its solubility and bioavailability, which are critical factors in pharmaceutical formulations. These features make 1-(9H-carbazol-9-yl)-3-(4-ethylphenyl)aminopropan-2-ol a versatile compound with potential applications in multiple therapeutic areas.
Recent research has highlighted the importance of structurally diverse molecules in addressing complex diseases. The combination of the carbazole core and the ethylphenylamino substituent in this compound suggests that it may exhibit novel mechanisms of action. Studies have shown that carbazole derivatives can modulate enzyme activity and interfere with signaling pathways involved in disease progression. For instance, some carbazole-based compounds have demonstrated efficacy in inhibiting kinases and other enzymes implicated in cancer. The presence of the 4-ethylphenylamino group may further enhance these effects by improving binding affinity and selectivity.
In the context of drug discovery, the development of new molecular entities is crucial for overcoming resistance and improving treatment outcomes. The structural features of 1-(9H-carbazol-9-yl)-3-(4-ethylphenyl)aminopropan-2-ol make it an attractive candidate for further investigation. Researchers are exploring its potential as a lead compound for the development of novel therapeutics targeting various diseases. Preliminary studies have indicated that this compound may have inhibitory effects on certain enzymes and receptors, making it a promising candidate for clinical trials.
The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to construct the complex framework efficiently. The use of high-performance analytical methods, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), has been crucial in characterizing the compound's structure and purity.
One of the key challenges in pharmaceutical development is optimizing drug delivery systems to enhance bioavailability and minimize side effects. The solubility profile of 1-(9H-carbazol-9-yl)-3-(4-ethylphenyl)aminopropan-2-ol has been a focus of recent research efforts. By incorporating this compound into lipid-based nanoparticles or other advanced delivery systems, researchers aim to improve its pharmacokinetic properties. These advancements could lead to more effective treatments with fewer adverse effects.
The potential applications of this compound extend beyond traditional pharmaceuticals. Its unique chemical properties make it suitable for use in agrochemicals, materials science, and other industrial applications. For example, carbazole derivatives have been explored as photostabilizers and flame retardants due to their ability to absorb ultraviolet (UV) radiation and inhibit combustion reactions. The presence of the 4-ethylphenylamino group may further enhance these properties by improving thermal stability and chemical resistance.
As research continues to uncover new therapeutic targets and mechanisms, compounds like 1-(9H-carbazol-9-yl)-3-(4-ethylphenyl)aminopropan-2-ol will play an increasingly important role in drug development. The combination of structural diversity, biological activity, and synthetic feasibility makes this molecule a valuable asset in the quest for novel therapeutics. Future studies will focus on elucidating its mechanism of action, optimizing its pharmacological properties, and evaluating its potential for clinical translation.
The interdisciplinary nature of modern chemical biology underscores the importance of collaboration between chemists, biologists, and pharmacologists. By leveraging advances in synthetic chemistry, computational modeling, and high-throughput screening technologies, researchers can accelerate the discovery and development of new molecular entities like 1-(9H-carbazol-9-yl)-3-(4-ethylphenyl)aminopropan-2-ol. These efforts are essential for addressing unmet medical needs and improving patient outcomes worldwide.
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